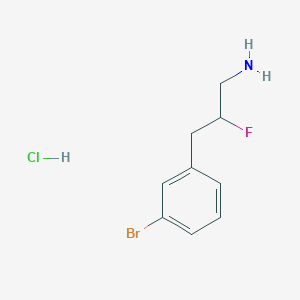
3-(3-Bromophenyl)-2-fluoropropan-1-amine hydrochloride
Vue d'ensemble
Description
3-(3-Bromophenyl)-2-fluoropropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H12BrClFN and its molecular weight is 268.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(3-Bromophenyl)-2-fluoropropan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The structure of this compound features a bromophenyl group and a fluoropropanamine moiety, which may contribute to its biological activity. The presence of halogens (bromine and fluorine) often enhances the lipophilicity and bioavailability of pharmaceutical compounds, making them more effective in biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential anti-inflammatory, neuroprotective, and anticancer properties.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For instance, a study demonstrated that derivatives with similar structures significantly reduced the production of IL-6 and IL-10 in LPS-stimulated macrophages, suggesting a mechanism involving the modulation of inflammatory pathways .
Neuroprotective Effects
Neuroprotective properties have been observed in related compounds. The mechanisms often involve the stimulation of neurogenesis and protection against neuronal cell death. For example, certain analogs have shown efficacy in promoting post-natal hippocampal neurogenesis and reducing axonal degeneration . These findings suggest that this compound may have similar protective effects on neuronal cells.
Anticancer Potential
The anticancer activity of this compound has not been extensively studied; however, its structural analogs have shown promise against various cancer cell lines. For instance, compounds with similar functional groups have demonstrated cytotoxicity against non-small cell lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cells . This suggests that this compound may also exhibit selective cytotoxicity towards cancer cells.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Cytokine Modulation : By inhibiting specific signaling pathways involved in inflammation, it may reduce the expression of pro-inflammatory cytokines.
- Neuroprotection : It could enhance neurogenic processes by modulating neurotrophic factors or signaling pathways associated with neuronal survival.
- Cytotoxic Effects : The compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress or disruption of cell cycle progression.
Case Studies and Research Findings
Several studies have documented the biological activities associated with compounds structurally related to this compound:
Propriétés
IUPAC Name |
3-(3-bromophenyl)-2-fluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN.ClH/c10-8-3-1-2-7(4-8)5-9(11)6-12;/h1-4,9H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSALVYNXWZHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















